Ethanone, 1-[4-(1-phenylethyl)phenyl]-

Lipophilicity Partition coefficient Drug design

Ethanone, 1-[4-(1-phenylethyl)phenyl]- (CAS 94788-60-0), systematically named 1-[4-(1-phenylethyl)phenyl]ethan-1-one and also referred to as 4′-(1-phenylethyl)acetophenone, is a para-substituted acetophenone derivative with the molecular formula C₁₆H₁₆O and a molecular weight of 224.30 g·mol⁻¹. The compound features a 1-phenylethyl substituent attached to the para position of the acetophenone core, distinguishing it from the more common 2-phenylethyl (bibenzyl) positional isomer 4-acetylbibenzyl (CAS 785-78-4).

Molecular Formula C16H16O
Molecular Weight 224.30 g/mol
CAS No. 94788-60-0
Cat. No. B12077411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanone, 1-[4-(1-phenylethyl)phenyl]-
CAS94788-60-0
Molecular FormulaC16H16O
Molecular Weight224.30 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)C2=CC=C(C=C2)C(=O)C
InChIInChI=1S/C16H16O/c1-12(14-6-4-3-5-7-14)15-8-10-16(11-9-15)13(2)17/h3-12H,1-2H3
InChIKeyHHKWYHCWHCFLSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethanone, 1-[4-(1-phenylethyl)phenyl]- (CAS 94788-60-0): Core Identity and Procurement Baseline


Ethanone, 1-[4-(1-phenylethyl)phenyl]- (CAS 94788-60-0), systematically named 1-[4-(1-phenylethyl)phenyl]ethan-1-one and also referred to as 4′-(1-phenylethyl)acetophenone, is a para-substituted acetophenone derivative with the molecular formula C₁₆H₁₆O and a molecular weight of 224.30 g·mol⁻¹ [1]. The compound features a 1-phenylethyl substituent attached to the para position of the acetophenone core, distinguishing it from the more common 2-phenylethyl (bibenzyl) positional isomer 4-acetylbibenzyl (CAS 785-78-4) . It is classified as an aromatic ketone within the broader acetophenone family and is commercially available as a research chemical at 97% purity from multiple specialty chemical suppliers . The compound's structural motif—a 1,1-diarylalkane framework—is found in various biologically active molecules and functional materials .

Why 4-Acetylbibenzyl and Other Acetophenone Analogs Cannot Replace Ethanone, 1-[4-(1-phenylethyl)phenyl]- (CAS 94788-60-0)


Generic substitution between CAS 94788-60-0 and its closest positional isomer 4-acetylbibenzyl (CAS 785-78-4) is structurally unsound because the 1-phenylethyl versus 2-phenylethyl connectivity produces measurably different physicochemical properties and divergent synthetic utility. The 1-phenylethyl-substituted acetophenone (target compound) exhibits a computed LogP of 4.04, compared to 3.67 for the 2-phenylethyl isomer 4-acetylbibenzyl . This approximately 0.37 LogP unit difference translates to a roughly 2.3-fold difference in lipophilicity, affecting chromatographic retention behavior, membrane partitioning, and formulation strategies in both medicinal chemistry and materials applications [1]. Furthermore, the 1-phenylethyl substituent introduces a benzylic chiral center adjacent to the ketone, enabling stereoselective reductive amination pathways that are structurally impossible for the achiral 2-phenylethyl analog [2]. Generic substitution with unsubstituted acetophenone (CAS 98-86-2) or 4-acetylbiphenyl (CAS 92-91-1) would be even more problematic, as these lack the 1,1-diarylalkane motif that defines this compound's steric and electronic profile.

Quantitative Differentiation Evidence: Ethanone, 1-[4-(1-phenylethyl)phenyl]- (CAS 94788-60-0) vs. Key Comparators


Enhanced Lipophilicity (LogP 4.04) Relative to 4-Acetylbibenzyl (LogP 3.67): Quantitative Physicochemical Advantage

The target compound (CAS 94788-60-0) exhibits a computed octanol-water partition coefficient (LogP) of 4.04 compared to 3.67 for its closest positional isomer 4-acetylbibenzyl (CAS 785-78-4), representing a ΔLogP of +0.37 . This difference corresponds to approximately 2.3-fold greater lipophilicity for the 1-phenylethyl-substituted acetophenone [1]. Unsubstituted acetophenone (CAS 98-86-2, LogP ~1.6) and 4-acetylbiphenyl (CAS 92-91-1, LogP ~3.2) are substantially less lipophilic, confirming that enhanced lipophilicity is a differentiating property of this specific substitution pattern.

Lipophilicity Partition coefficient Drug design

Benzylic Chiral Center Enabling Stereoselective Derivatization: Structural Advantage Over Achiral 4-Acetylbibenzyl

The 1-phenylethyl substituent of the target compound introduces a stereogenic benzylic carbon adjacent to the ketone carbonyl, creating a chiral center absent in 4-acetylbibenzyl (2-phenylethyl isomer). This structural feature enables stereoselective reductive amination with chiral 1-phenylethylamine to produce diastereomerically pure secondary amines, a two-step pathway to enantiomerically pure oxygenated 1-phenylethylamines reported for substituted acetophenones [1]. The 2-phenylethyl analog (4-acetylbibenzyl) lacks this benzylic chiral carbon and cannot participate in the same stereochemical transformations. The process yields diastereomerically pure products after simple recrystallization, with hydrogenolytic cleavage providing the desired primary amine, demonstrating the value of the chiral precursor motif [2].

Chiral building block Reductive amination Asymmetric synthesis

PNMT Enzyme Binding Affinity: Evidence of Biological Target Engagement Differentiating from Inactive Analogs

The target compound (CAS 94788-60-0, BindingDB ID: BDBM50367284, ChEMBL ID: CHEMBL291584) has been tested for in vitro inhibitory activity against phenylethanolamine N-methyltransferase (PNMT) and exhibits a measured binding affinity (Kᵢ) of 1.11 × 10⁶ nM (1.11 mM) in a radiochemical assay using bovine PNMT [1]. While this affinity is modest, it represents a confirmed biological target engagement that distinguishes this compound from 4-acetylbibenzyl, for which no PNMT binding data are available in public databases. The structurally related acetophenone framework is recognized as a privileged scaffold for enzyme inhibition, with derivatives showing Kᵢ values from nanomolar to millimolar ranges against carbonic anhydrase, acetylcholinesterase, and α-glycosidase [2]. This PNMT binding datum provides a starting point for structure–activity relationship (SAR) exploration.

PNMT inhibition Binding affinity Enzyme target

Polar Surface Area and Rotatable Bond Equivalence with Key Physicochemical Divergence from 4-Acetylbibenzyl

Both the target compound and 4-acetylbibenzyl share identical topological polar surface area (TPSA = 17.07 Ų), hydrogen bond donor count (0), hydrogen bond acceptor count (1), rotatable bond count (4), and heavy atom count (17) . Despite this near-identical constitutional descriptor profile, the two compounds diverge significantly in computed LogP (4.04 vs. 3.67, Δ = +0.37) and the presence of a stereogenic center [1]. This demonstrates that the 1-phenylethyl versus 2-phenylethyl connectivity difference produces a meaningful shift in lipophilicity without altering the standard Rule-of-Five (Lipinski) parameters [2]. For procurement decisions in drug discovery programs, this means the target compound can be selected specifically for its enhanced membrane partitioning while maintaining equivalent hydrogen-bonding and size characteristics.

Drug-likeness Polar surface area Molecular descriptors

Commercial Availability and Purity Profile: Procurement-Ready Differentiation from Research-Grade Analogs

CAS 94788-60-0 is commercially available from multiple specialty chemical suppliers at a standard purity of 97% (GC), with pricing for 100 mg quantities in the range of USD 764–812 (会员价) from domestic Chinese suppliers . In contrast, 4-acetylbibenzyl (CAS 785-78-4) is available at 95–98% purity from a broader range of suppliers including Sigma-Aldrich/Merck (mp 68–70 °C, purity 95+%) and is also marketed as a bifunctional catalyst for transfer hydrogenation when encapsulated in mesoporous silica . The target compound's narrower supplier base and higher procurement cost reflect its status as a more specialized research intermediate compared to the more widely used 4-acetylbibenzyl. For researchers needing the specific 1-phenylethyl substitution pattern, availability at 97% purity from verified suppliers ensures immediate procurement feasibility without the need for custom synthesis, which would be required for 4-acetylbibenzyl modification to access the 1-phenylethyl isomer.

Commercial availability Purity specification Procurement

Rotatable Bond Flexibility and Conformational Entropy: Implications for Binding and Crystallization Behavior

Both the target compound and 4-acetylbibenzyl possess four rotatable bonds, but the connectivity difference (C–C branched vs. linear diarylethane) alters the conformational energy landscape [1]. The 1-phenylethyl group in CAS 94788-60-0 creates a branched diarylmethane-type junction (Ph–*CH(CH₃)–Ph–COCH₃) with greater steric congestion around the benzylic carbon compared to the linear –CH₂–CH₂– bridge in 4-acetylbibenzyl. This steric environment affects crystallization behavior: the target compound is described as a white to light yellow crystalline solid , while 4-acetylbibenzyl has a well-defined melting point of 68–70 °C . The branched structure introduces greater rotational barrier around the sp³ benzylic carbon, which may reduce conformational entropy upon binding to biological targets relative to the more flexible linear analog—a consideration relevant for fragment-based drug design and crystallography studies [2].

Conformational flexibility Crystallization Entropy

Optimal Application Scenarios for Ethanone, 1-[4-(1-phenylethyl)phenyl]- (CAS 94788-60-0) Based on Quantitative Evidence


Chiral Amine Building Block Synthesis via Stereoselective Reductive Amination

This compound is the preferred starting material for synthesizing enantiomerically enriched 1-phenylethylamine derivatives via the established two-step reductive amination–hydrogenolysis sequence reported for substituted acetophenones [1]. The benzylic chiral center adjacent to the ketone enables diastereoselective imine formation with chiral 1-phenylethylamine, with the resulting secondary amine obtained diastereomerically pure after simple recrystallization. Subsequent regiospecific hydrogenolytic cleavage yields the desired primary amine. This pathway is structurally inaccessible using the achiral 4-acetylbibenzyl (2-phenylethyl isomer), making CAS 94788-60-0 the required procurement choice for asymmetric synthesis programs targeting chiral nitrogen-containing building blocks [2].

Medicinal Chemistry SAR Exploration Targeting PNMT and Related Amine-Metabolizing Enzymes

With a confirmed PNMT binding affinity (Kᵢ = 1.11 mM in bovine enzyme radiochemical assay) [1], this compound serves as a validated starting point for structure–activity relationship (SAR) studies aimed at improving PNMT inhibitory potency. The enhanced lipophilicity (LogP = 4.04) relative to 4-acetylbibenzyl (LogP = 3.67) provides a measurable thermodynamic advantage for membrane partitioning and target engagement in cellular assays [2]. The 1-phenylethyl acetophenone scaffold can be systematically modified at the acetyl group, the phenyl rings, or the benzylic position to probe PNMT and related methyltransferase inhibition, with the parent compound's BindingDB entry providing a quantitative benchmark against which derivative potency improvements can be measured.

Lipophilicity-Dependent Formulation and Chromatographic Method Development

The 0.37 LogP unit difference (approximately 2.3-fold in partition coefficient) between CAS 94788-60-0 and 4-acetylbibenzyl makes the target compound a valuable reference standard for developing and validating reversed-phase HPLC methods designed to resolve closely related diarylethane positional isomers [1]. In formulation development, the higher LogP (4.04 vs. 3.67) predicts measurably different solubility and partitioning behavior in lipid-based drug delivery systems, enabling systematic study of lipophilicity effects on formulation performance while keeping TPSA, hydrogen-bonding capacity, and molecular weight constant [2]. The compound's availability at 97% purity supports its use as a certified reference material for analytical method validation .

Photochemistry and Photoaffinity Labeling Probe Development

As a para-substituted acetophenone with a 1,1-diarylalkane framework, this compound possesses the structural prerequisites for Norrish Type I and Type II photochemical reactivity characteristic of aromatic ketones [1]. The 1-phenylethyl substituent provides a γ-hydrogen source for Norrish Type II photoelimination, while the acetophenone carbonyl serves as the chromophore for UV-initiated radical generation. This dual photochemical functionality, combined with the compound's enhanced lipophilicity for membrane partitioning, positions it as a candidate scaffold for developing photoaffinity labeling probes, where spatial and temporal control of covalent target modification is required [2]. The chiral benzylic center may also enable stereochemical probing of binding sites upon photolabeling.

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